molecular formula C8H10S B3342793 (S)-1-Phenylethanethiol CAS No. 33877-11-1

(S)-1-Phenylethanethiol

Cat. No.: B3342793
CAS No.: 33877-11-1
M. Wt: 138.23 g/mol
InChI Key: QZZBJCFNHPYNKO-ZETCQYMHSA-N
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Description

(S)-1-Phenylethanethiol is an organic compound characterized by a thiol group attached to a chiral carbon atom, which is also bonded to a phenyl group and a hydrogen atom. This compound is notable for its distinct sulfurous odor and is used in various chemical applications due to its reactivity and chiral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-1-Phenylethanethiol can be synthesized through several methods. One common approach involves the enantioselective reduction of phenylacetaldehyde using a chiral catalyst, followed by thiolation. Another method includes the asymmetric synthesis using chiral auxiliaries or catalysts to introduce the thiol group selectively.

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of phenylacetaldehyde in the presence of a chiral thiolating agent. This process ensures high enantioselectivity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Phenylethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products Formed:

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Ethylbenzene.

    Substitution: Various substituted thiols depending on the reagents used.

Scientific Research Applications

(S)-1-Phenylethanethiol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol group.

    Medicine: Investigated for its potential in drug development, particularly in designing chiral drugs.

    Industry: Utilized in the production of fragrances and flavors due to its distinct odor.

Mechanism of Action

The mechanism of action of (S)-1-Phenylethanethiol involves its thiol group, which can form covalent bonds with various molecular targets. This reactivity allows it to participate in redox reactions and interact with proteins and enzymes, affecting their function and activity. The chiral nature of the compound also enables it to interact selectively with other chiral molecules, influencing biological pathways and processes.

Comparison with Similar Compounds

    1-Phenylethanethiol: The non-chiral version of the compound.

    2-Phenylethanethiol: A structural isomer with the thiol group on a different carbon.

    Benzyl mercaptan: Another thiol compound with a benzyl group instead of a phenyl group.

Uniqueness: (S)-1-Phenylethanethiol is unique due to its chiral center, which imparts specific stereochemical properties. This chiral nature makes it valuable in asymmetric synthesis and enantioselective reactions, distinguishing it from its non-chiral and isomeric counterparts.

Properties

IUPAC Name

(1S)-1-phenylethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZBJCFNHPYNKO-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a synthesis carried out according to Hoppe, et al., Angew. Chem. Int. Ed., 36(24), 2784 (1997), at room temperature, 2.1 g of lithium aluminum hydride and 100 mL of methyl tertiary butyl ether are added to a 250 mL round-bottom flask. To this suspension 18 g of thioacetic acid S-(1-phenyl-ethyl)ester in 50 mL MTBE is added. The mixture is stirred for 15 h at room temperature. 5 mL of ethyl acetate and 2.5 mL of sodium hydroxide (1 M in water) are added. The reaction mixture is filtered over a sodium sulphate plug. The filtrate is concentrated to give 13.7 g of a yellow liquid which is purified by distillation.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-1-Phenylethanethiol
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